molecular formula C20H26ClN3O B3426981 C.I. Basic Blue 3 CAS No. 55840-82-9

C.I. Basic Blue 3

Cat. No.: B3426981
CAS No.: 55840-82-9
M. Wt: 359.9 g/mol
InChI Key: IURGIPVDZKDLIX-UHFFFAOYSA-M
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Description

C.I. Basic Blue 3, also known as Basic Blue 3 or CI 51004, is a synthetic dye used in various applications, including the cosmetics industry . It is known for its vibrant blue color which is used in coloring hair as well as certain cosmetic products . It is mainly used for dyeing and printing of acrylic and acrylic viscose blended fabrics .


Synthesis Analysis

A molecularly imprinting polymer (MIP) was synthesized for Basic Blue 3 dye and applied to wastewater for the adsorption of a target template . The MIPs were synthesized by bulk polymerization using methacrylic acid (MAA) and ethylene glycol dimethacrylate (EGDMA) . Another study showed that a novel metal-organic framework (MOF) UiO-66-TLA (UiO-66-Trimellitic Acid) was synthesized by one-pot method with trimellitic acid as modifier, which can effectively remove the basic dye Basic Blue 3 (BB3) in wastewater .


Molecular Structure Analysis

The molecular formula of Basic Blue 3 is C20H26ClN3O . It has an average mass of 359.893 Da and a mono-isotopic mass of 359.176453 Da .


Chemical Reactions Analysis

Interactions of this compound with potassium humate in aqueous systems were investigated . The effect of both the pH and temperature on the adsorption process was investigated . The temperature proved to only slightly influence the extent of dye sorption; contrarily, under mildly acidic conditions (pH = 4.0), the quantity of dye adsorbed was doubled on standing .


Physical and Chemical Properties Analysis

Basic Blue 3 is known for its vibrant blue color . In 20 ℃ water, its solubility is 40 g/L, and the solubility is not significantly affected by temperature .

Mechanism of Action

At this pH value, interactions between the positively charged dye and the dissociated carboxyl groups of humic substances are encountered . This was also supported by the obedience of the experimental data to the pseudo-second-order kinetic model .

Safety and Hazards

Individuals with sensitive skin or those prone to allergies might experience irritation or allergic reactions when exposed to Basic Blue 3 . Skin irritation, redness, and itchiness are some common symptoms associated with sensitivities to synthetic dyes . Long-term exposure to synthetic dyes like Basic Blue 3 may pose other health risks although the complete spectrum of risks is not fully known .

Future Directions

The research on Basic Blue 3 is mainly focused on its removal from wastewater . The development of new materials and methods for the efficient removal of Basic Blue 3 from wastewater is a promising direction for future research .

Properties

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURGIPVDZKDLIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47367-75-9 (Parent)
Record name C.I. Basic Blue 3
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DSSTOX Substance ID

DTXSID30873926
Record name 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
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Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33203-82-6, 55840-82-9, 6703-67-9
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1)
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Record name Ammonium, chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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